
N-(2-aminoethyl)-2-methylpentanamide hydrochloride
概要
説明
“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a chemical compound that is also known as “2-Aminoethylmethacrylamide hydrochloride”. It is used as a monomer for polymerization reactions and can be used to synthesize polymers for nucleic acid complexation and polyplex formation . It has a molecular weight of 164.63 .
Synthesis Analysis
The synthesis of similar compounds has been performed using methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is represented by the empirical formula C6H13ClN2O . It is similar to “2-Aminoethyl 2-methylacrylate hydrochloride” which has a linear formula of H2C=C(CH3)CO2CH2CH2NH2 · HCl .
Chemical Reactions Analysis
“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is used as a monomer for polymerization reactions . It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Physical And Chemical Properties Analysis
“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is a powder or chunk form substance with a melting point of 120-125 °C. It is stored at a temperature of -20°C . Another similar compound, “N’-(2-aminoethyl)ethane-1,2-diamine,2-cyanoguanidine,hydrochloride”, has a molecular weight of 223.70700, a boiling point of 206.9ºC at 760 mmHg, and a flash point of 94.4ºC .
科学的研究の応用
Decomposition and Hydrolysis
N-(2-aminoethyl)-2-methylpentanamide hydrochloride and related compounds have been studied for their susceptibility to enzymatic hydrolysis. In a study by Sharabi and Bordeleau (1969), organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide were identified. The primary products of decomposition were 2-methyl-valeric acid and 3,4-dichloroaniline, indicating the potential of these compounds in biochemical applications (Sharabi & Bordeleau, 1969).
Inhibition of Tumor Necrosis Factor
A potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme, DPC 333, which includes a similar molecular structure, has been studied for its impact on inflammatory diseases, including rheumatoid arthritis. This compound shows potential in suppressing excessive TNF-α production, indicating its relevance in pharmaceutical research (Qian et al., 2007).
Application in Oligonucleotide Synthesis
The 2-(N-formyl-N-methyl)aminoethyl group, related to N-(2-aminoethyl)-2-methylpentanamide hydrochloride, has been utilized in the solid-phase synthesis of oligonucleotides, suggesting its role in the advancement of therapeutic oligonucleotide preparation (Grajkowski et al., 2001).
Neuronal Tracing Studies
A biotin-containing compound, N-(2-aminoethyl)biotinamide, has been compared with biocytin for intracellular labeling of neurons and neuronal tracing experiments. This compound offers benefits for electrophysiological studies and neuronal tracing, contributing to neurological research (Kita & Armstrong, 1991).
Chelation and Metal Complex Studies
The interaction between 2-amino-N-hydroxy-3-methyl pentanamide and various metal ions has been investigated, providing insights into the stability and formation constants of metal complexes. Such studies are significant in the field of coordination chemistry and metallurgy (Leporati, 1993).
Adsorbent Material for Heavy Metal Removal
N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated in hydrous zirconium oxide has been studied as a novel adsorbent for the removal of Ni(II) from aqueous solutions. This indicates its potential application in environmental science for heavy metal remediation (Rahman & Nasir, 2019).
作用機序
While the exact mechanism of action for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” is not specified in the search results, similar compounds such as “N-(2-Aminoethyl)-1-aziridineethanamine” have been studied as experimental ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .
Safety and Hazards
While specific safety data for “N-(2-aminoethyl)-2-methylpentanamide hydrochloride” was not found, similar compounds such as “1-(2-Aminoethyl)maleimide hydrochloride” are known to cause skin and eye irritation. Precautions such as wearing protective gloves, eye protection, face protection, and washing skin thoroughly after handling are recommended .
将来の方向性
“N-(2-aminoethyl)-2-methylpentanamide hydrochloride” and similar compounds have potential applications in various fields. For instance, maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, have shown potential as a delivery system for regenerative applications . Another study discussed the use of copolymers of di(ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) for potential applications .
特性
IUPAC Name |
N-(2-aminoethyl)-2-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-4-7(2)8(11)10-6-5-9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPGZYOMNJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




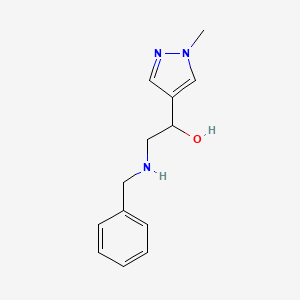
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
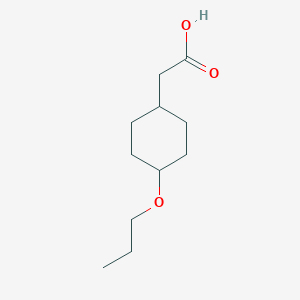
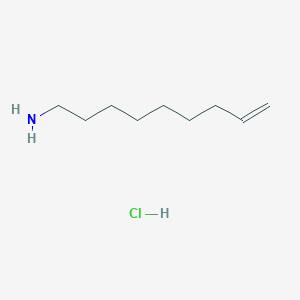
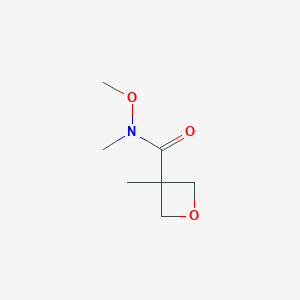


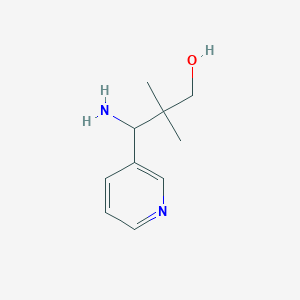

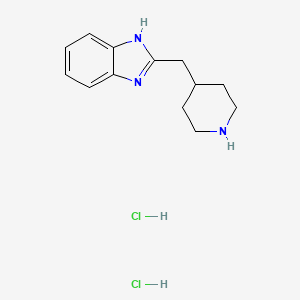
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)